N-(3-ethoxypropyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
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Overview
Description
N-(3-ethoxypropyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidine family. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The unique structure of this compound, which includes a pyrido[1,2-a]pyrimidine core, makes it a valuable candidate for various biological activities and therapeutic applications.
Mechanism of Action
Target of Action
They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Mode of Action
It is known that pyrimidines can inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .
Biochemical Pathways
Given the anti-inflammatory effects of pyrimidines, it can be inferred that they may impact the pathways involving the inflammatory mediators mentioned above .
Result of Action
Given the anti-inflammatory effects of pyrimidines, it can be inferred that they may help reduce inflammation and associated symptoms .
Preparation Methods
The synthesis of N-(3-ethoxypropyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide typically involves multiple steps starting from readily available precursors. One common synthetic route involves the following steps:
Starting Material: The synthesis begins with 2(1H)-pyridone.
Hydrolysis and Decarboxylation: The 2(1H)-pyridone undergoes hydrolysis and decarboxylation to form pyridine-2-amine.
O-Alkylation: The pyridine-2-amine is then subjected to selective O-alkylation using ethoxy methylene malonic diethyl ester (EMME).
Cyclization: The intermediate product undergoes cyclization under microwave irradiation conditions to form the desired pyrido[1,2-a]pyrimidine core.
Coupling: Finally, the compound is coupled with 3-ethoxypropylamine to yield this compound.
Chemical Reactions Analysis
N-(3-ethoxypropyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxypropyl group, using reagents such as alkyl halides or acyl chlorides.
Scientific Research Applications
N-(3-ethoxypropyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, with studies indicating its ability to inhibit the growth of various cancer cell lines.
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its unique structure and biological activity.
Industrial Applications: It is used in the development of new pharmaceuticals and as a chemical intermediate in the synthesis of other bioactive compounds.
Comparison with Similar Compounds
N-(3-ethoxypropyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide can be compared with other similar compounds in the pyrido[1,2-a]pyrimidine family:
N-cyclopentyl-1-(3-ethoxypropyl)-2-imino-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a2,3-d]pyrimidine-3-carboxamide: This compound has a similar core structure but differs in the substitution pattern, which may result in different biological activities.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar heterocyclic structure and are known for their anticancer and enzyme inhibitory activities.
Thieno[3,2-d]pyrimidine derivatives: These compounds are also structurally related and have been studied for their antitumor and anti-inflammatory properties.
Properties
IUPAC Name |
N-(3-ethoxypropyl)-2-hydroxy-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c1-2-21-9-5-7-15-12(18)11-13(19)16-10-6-3-4-8-17(10)14(11)20/h3-4,6,8,19H,2,5,7,9H2,1H3,(H,15,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLCWXNITXBJQOM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)C1=C(N=C2C=CC=CN2C1=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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